Distinct Calcium-Binding Affinity of the Glu-Glu Sequence vs. Aspartate and Glutamate Dipeptides
While direct binding data for the H-Glu-Glu-Asp-OH tripeptide is not available in the literature, its calcium-binding behavior can be reliably inferred from the well-characterized constituent dipeptide fragment Glu-Glu. The Glu-Glu dipeptide exhibits a significantly greater-than-additive calcium affinity (Ka = 26 ± 4 L mol⁻¹) compared to the expected additive value based on the sum of individual amino acid affinities (expected Ka = 9.0 L mol⁻¹) [1]. This represents a ~189% increase over the predicted additive binding, a cooperative effect not observed for other dipeptide combinations like Asp-Asp, where the measured affinity (Ka = 23 ± 5 L mol⁻¹) is less than additive compared to the expected value (49 L mol⁻¹) [1]. This specific structural cooperativity of the Glu-Glu motif suggests that the EED sequence in H-Glu-Glu-Asp-OH would confer a distinct calcium-binding profile compared to peptides lacking this contiguous Glu-Glu pairing, such as H-Asp-Glu-OH or scrambled sequences.
| Evidence Dimension | Calcium Ion Binding Affinity (Association Constant, Ka) |
|---|---|
| Target Compound Data | Glu-Glu dipeptide: Ka = 26 ± 4 L mol⁻¹ [1] |
| Comparator Or Baseline | Expected additive Ka for Glu-Glu based on single amino acid values (Glu: 3.0 ± 0.8 L mol⁻¹): 9.0 L mol⁻¹ [1]; Asp-Asp dipeptide: Ka = 23 ± 5 L mol⁻¹ (expected 49 L mol⁻¹) [1]. |
| Quantified Difference | Glu-Glu: ~189% increase over predicted additive binding. Asp-Asp: ~53% decrease relative to predicted additive binding. |
| Conditions | Aqueous solutions, ionic strength 0.20, 25°C, pH relevant for milk products, determined via calcium-selective electrode [1]. |
Why This Matters
This cooperative binding effect is unique to the Glu-Glu sequence and predicts that H-Glu-Glu-Asp-OH will have a distinct calcium interaction profile, which is critical for selecting the correct peptide for studies in biomineralization, calcium signaling, or peptide-metal ion interactions.
- [1] Tang, N., & Skibsted, L. H. (2013). Calcium Binding to Dipeptides of Aspartate and Glutamate in Comparison with Orthophosphoserine. Journal of Agricultural and Food Chemistry, 61(20), 4720-4725. View Source
